ChaC7
Description
ChaC7 is a cyclotide, a class of naturally occurring cyclic peptides characterized by a stable cyclic cystine knot (CCK) motif. Cyclotides exhibit diverse bioactivities, including antimicrobial, cytotoxic, and hemolytic properties, making them promising candidates for therapeutic development . This compound was isolated from Chassalia chartacea and has demonstrated significant bioactivity in antimicrobial and hemolytic assays. Its structure comprises 28–37 amino acids with six conserved cysteine residues forming three disulfide bonds, contributing to its remarkable stability and resistance to enzymatic degradation .
This compound's primary bioactivity is highlighted by its potent inhibition of Escherichia coli (Gram-negative bacteria) with a minimum inhibitory concentration (MIC) of 6.4 μM, outperforming several structurally related cyclotides such as ChaC1/4 (MIC >80 μM) and ChaC11 (MIC 8.5 μM) .
Properties
bioactivity |
Gram-, Mammalian cells, Cancer cells |
|---|---|
sequence |
IPCGESCVWIPCITAIAGCSCKNKVCYT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ChaC7 belongs to a family of cyclotides with conserved structural features but divergent bioactivity profiles. Below is a detailed comparison with three analogous cyclotides: ChaC8 , ChaC11 , and kB1 .
Structural and Functional Similarities
All four cyclotides share the CCK motif, ensuring thermal and enzymatic stability. However, amino acid variations in loop regions (e.g., hydrophobic residues in loop 5) modulate target specificity and potency .
Bioactivity Data
The table below summarizes key bioactivity metrics for this compound and related compounds:
| Compound | MIC (μM) vs E. coli | MIC (μM) vs S. aureus | HD50 (μM) |
|---|---|---|---|
| This compound | 6.4 | >80 | 1.2 |
| ChaC8 | 6.6 | >80 | 25.5 |
| ChaC11 | 8.5 | >80 | 13.3 |
| kB1 | ND | ND | 4.9 |
| D4R | 1.2 | 1.9 | ND |
ND = Not Determined; Data sourced from antimicrobial and hemolytic assays .
Key Findings
Antimicrobial Potency: this compound and ChaC8 show comparable activity against E. coli (MIC ~6.4–6.6 μM), but this compound is 10-fold more potent than ChaC11 (MIC = 8.5 μM) . None of these cyclotides inhibit Staphylococcus aureus (MIC >80 μM), unlike the linear peptide D4R, which targets Gram-positive bacteria effectively (MIC = 1.9 μM) .
Hemolytic Activity: this compound has the strongest hemolytic effect (HD50 = 1.2 μM), surpassing ChaC8 (HD50 = 25.5 μM) and ChaC11 (HD50 = 13.3 μM). This suggests this compound's hydrophobic loops enhance membrane disruption but increase cytotoxicity risks . The reference cyclotide kB1, known for its insecticidal properties, shows moderate hemolysis (HD50 = 4.9 μM), highlighting this compound's unique bioactivity profile .
Selectivity Trade-offs :
- This compound's high hemolytic activity limits its therapeutic applicability compared to kB1, which balances moderate bioactivity with lower cytotoxicity. Structural modifications, such as substituting hydrophobic residues, could mitigate this issue .
Mechanistic Insights
- This compound's specificity for Gram-negative bacteria may arise from interactions with lipopolysaccharides in the outer membrane, a mechanism less effective in Gram-positive bacteria with thicker peptidoglycan layers .
- The absence of activity in ChaC1/4 (MIC >80 μM) underscores the critical role of loop 5 residues in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
